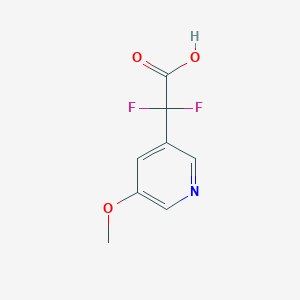
2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.14 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a pyridine ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may involve elevated temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid: Similar structure but with only one fluorine atom.
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: Similar structure but with the methoxy group at a different position.
Uniqueness
2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid is a fluorinated organic compound characterized by its unique chemical structure, which includes two fluorine atoms and a methoxy-substituted pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
- Molecular Formula : C₈H₇F₂NO₃
- Molecular Weight : Approximately 185.15 g/mol
- Structure : The compound features a central acetic acid group linked to a 5-methoxypyridine ring, which enhances its lipophilicity and biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The fluorine atoms contribute to increased binding affinity to bacterial enzymes, potentially disrupting vital metabolic pathways.
- Anti-inflammatory Properties : The methoxy group on the pyridine ring may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Potential as a Biochemical Probe : Its unique structure allows it to interact with specific biological targets, influencing cellular signaling pathways. This property positions it as a valuable tool in biochemical assays and drug discovery.
Structure-Activity Relationship (SAR)
The structural modifications in this compound significantly affect its biological activity:
| Modification | Effect on Activity |
|---|---|
| Presence of Fluorine | Increases binding affinity to enzymes/receptors |
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Positioning of Substituents | Alters pharmacological effects compared to analogs |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigated the compound's effectiveness against Mycobacterium tuberculosis by assessing its Minimum Inhibitory Concentration (MIC). Results indicated promising antibacterial activity with MIC values comparable to existing treatments .
- Inflammation Modulation : In vitro studies demonstrated that this compound could significantly reduce pro-inflammatory cytokine production in immune cells, suggesting its potential application in treating autoimmune disorders.
- Pharmacokinetic Profile : The compound's pharmacokinetic properties were evaluated in animal models, revealing favorable absorption and distribution characteristics due to its lipophilic nature. This suggests potential for effective therapeutic concentrations in vivo.
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2,2-difluoro-2-(5-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-2-5(3-11-4-6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
WSDUTCDJMTUKCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















